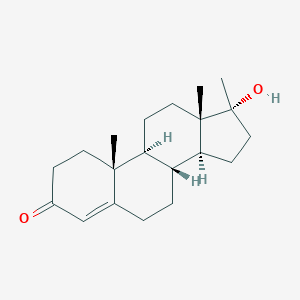

17-Epimethyltestosterone

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKMFJBGXUYNAG-MPRNQXESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427652 | |

| Record name | AC1OEQ1K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2607-14-9 | |

| Record name | 17α-Hydroxy-17-methylandrost-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2607-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Epimethyltestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC1OEQ1K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-EPIMETHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL4L26MSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 17-Epimethyltestosterone

This guide provides a comprehensive overview of the chemical synthesis and analytical characterization of 17-epimethyltestosterone, a significant epimer of the synthetic anabolic-androgenic steroid, methyltestosterone. This document is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and endocrinology.

Introduction: The Significance of Stereochemistry in Steroids

In the realm of steroid biochemistry and pharmacology, stereoisomerism plays a pivotal role in dictating biological activity. This compound, the 17α-hydroxy-17β-methyl epimer of methyltestosterone, presents a compelling case study in the structure-activity relationships of androgens. While its biological activity is less pronounced than its 17β-hydroxy-17α-methyl counterpart (methyltestosterone), its synthesis and characterization are crucial for various applications, including its use as a reference standard in anti-doping analysis and for exploring the steric requirements of the androgen receptor. This guide delineates a robust and reproducible methodology for the synthesis of this compound, followed by a detailed protocol for its structural elucidation and characterization.

Strategic Synthesis of this compound: A Two-Phase Approach

The synthesis of this compound is most effectively achieved through a two-phase strategy. The initial phase involves the synthesis of the more common and commercially available 17α-methyltestosterone from a suitable steroid precursor. The second, and more critical phase, is the stereoselective epimerization at the C-17 position.

Phase 1: Synthesis of the Precursor, 17α-Methyltestosterone

The synthesis of 17α-methyltestosterone is a well-established process in steroid chemistry. The general approach involves the introduction of a methyl group at the C-17 position of a suitable androstane precursor, followed by the oxidation of the A-ring to introduce the characteristic α,β-unsaturated ketone moiety.

A common and efficient pathway commences with dehydroepiandrosterone (DHEA) or a similar 17-keto steroid. The key transformations are:

-

Grignard Reaction: The 17-keto group of the starting material is reacted with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This nucleophilic addition introduces the 17α-methyl group and creates a tertiary alcohol at C-17. The choice of a Grignard reagent is predicated on its high reactivity and commercial availability, ensuring an efficient and cost-effective methylation.

-

Oppenauer Oxidation: Following the Grignard reaction, the 3β-hydroxyl group in the A-ring is oxidized to a ketone, and the double bond is concomitantly shifted from the C-5 to the C-4 position. The Oppenauer oxidation is a classic and reliable method for this transformation in steroid synthesis, employing a ketone (such as acetone or cyclohexanone) as the hydride acceptor and an aluminum alkoxide (e.g., aluminum isopropoxide) as the catalyst. This reaction is favored for its selectivity in oxidizing secondary alcohols in the presence of other functional groups.

Phase 2: Stereoselective 17-Epimerization

The pivotal step in the synthesis of this compound is the inversion of the stereochemistry at the C-17 position of 17α-methyltestosterone. A highly effective method for this epimerization involves the formation of a 17β-sulfate ester intermediate, which then undergoes spontaneous hydrolysis to yield the 17α-hydroxy-17β-methyl epimer.[1]

The Rationale for Sulfation-Mediated Epimerization:

The tertiary hydroxyl group at C-17 in 17α-methyltestosterone is sterically hindered, making direct displacement reactions challenging. The formation of a good leaving group, such as a sulfate ester, facilitates the departure of the hydroxyl group. The use of a sulfur trioxide pyridine complex (SO₃·pyridine) is particularly advantageous. This reagent is a mild and effective sulfating agent for alcohols, and its complexation with pyridine attenuates the reactivity of sulfur trioxide, preventing unwanted side reactions that can occur with more aggressive sulfating agents.[1]

The proposed mechanism involves the formation of the 17β-sulfate ester. This intermediate is unstable and, upon hydrolysis, is thought to proceed through a carbocation-like transition state or a concerted mechanism that allows for the nucleophilic attack of water from the less hindered α-face, leading to the formation of the thermodynamically more stable 17α-hydroxy-17β-methyl configuration.

Experimental Protocols

Protocol 1: Synthesis of 17α-Methyltestosterone from Dehydroepiandrosterone (DHEA)

Materials:

-

Dehydroepiandrosterone (DHEA)

-

Methylmagnesium bromide (3 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Aluminum isopropoxide

-

Anhydrous toluene

-

Acetone

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution

-

Brine

Procedure:

-

Grignard Reaction:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, dissolve DHEA in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 17α-methyl-androst-5-ene-3β,17β-diol.

-

-

Oppenauer Oxidation:

-

Dissolve the crude diol from the previous step in anhydrous toluene and acetone.

-

Add aluminum isopropoxide and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and add 1 M hydrochloric acid to quench the reaction.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure 17α-methyltestosterone.

-

Protocol 2: 17-Epimerization of 17α-Methyltestosterone

Materials:

-

17α-Methyltestosterone

-

Sulfur trioxide pyridine complex

-

Anhydrous pyridine

-

Water

-

Diethyl ether

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the 17β-Sulfate Ester:

-

Dissolve 17α-methyltestosterone in a minimal amount of anhydrous pyridine in a dry flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add the sulfur trioxide pyridine complex portion-wise with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

-

Hydrolysis and Isolation of this compound:

-

Carefully pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product will be a mixture of the this compound and unreacted 17α-methyltestosterone. Purify by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the pure this compound.

-

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of steroids.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will exhibit characteristic signals for the steroid backbone. A key diagnostic feature for the successful epimerization is the chemical shift of the C-18 methyl protons. In this compound (the 17β-methyl epimer), the C-18 proton singlet is shifted downfield by approximately 0.175 ppm compared to 17α-methyltestosterone when measured in deuterochloroform.[1] This downfield shift is attributed to the anisotropic effect of the C-17 hydroxyl group.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure. The epimerization at C-17 results in noticeable changes in the chemical shifts of the carbons in the D-ring and the C-17 methyl group. Specifically, differences in shielding effects are observed for carbons C-12, C-13, C-14, C-15, C-16, C-17, and the C-17 methyl carbon (C-20).[1]

Table 1: Expected Key NMR Spectral Data

| Feature | 17α-Methyltestosterone (approx.) | This compound (approx.) | Rationale for Difference |

| ¹H NMR (CDCl₃) | |||

| C-18 Me (s) | ~0.90 ppm | ~1.075 ppm | Deshielding effect of the 17α-OH in the epimer. |

| ¹³C NMR (CDCl₃) | |||

| C-17 | ~81 ppm | ~82 ppm | Change in the steric and electronic environment. |

| C-13 | ~48 ppm | ~49 ppm | Altered steric interactions with the C-17 substituents. |

| C-18 Me | ~11 ppm | ~14 ppm | Change in the gamma-gauche effect. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of steroids, particularly in complex matrices. For GC analysis, the hydroxyl groups of steroids are typically derivatized to their trimethylsilyl (TMS) ethers to increase volatility and improve chromatographic performance.

Protocol 3: GC-MS Analysis of this compound

Materials:

-

This compound

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ammonium iodide (catalyst)

-

Ethanethiol (catalyst)

-

Ethyl acetate

Procedure:

-

Derivatization:

-

Dissolve a small amount of this compound in ethyl acetate.

-

Add MSTFA with a catalytic amount of ammonium iodide and ethanethiol.

-

Heat the mixture at 60-80 °C for 20-30 minutes.

-

The resulting solution containing the TMS-derivatized steroid is ready for GC-MS analysis.

-

Chromatographic and Mass Spectrometric Conditions:

-

GC Column: A non-polar capillary column (e.g., SE-54 or DB-5ms) is typically used for the separation of steroid isomers.

-

Temperature Program: An appropriate temperature gradient is crucial for the separation of the 17α and 17β epimers. The 17β-methyl epimer (this compound) generally elutes earlier than the 17α-methyl epimer.[1]

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used.

Fragmentation Pattern: The electron impact mass spectra of the underivatized and TMS-derivatized 17-epimers are often very similar, if not identical.[1] Therefore, confident identification relies heavily on the chromatographic separation of the epimers. The mass spectrum of the TMS-derivatized this compound will show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the TMS group, methyl groups, and fragmentation of the steroid backbone.

Table 2: Expected GC-MS Data for TMS-derivatized this compound

| Parameter | Expected Value/Observation |

| Retention Time | Elutes before the TMS-derivatized 17α-methyltestosterone on a standard non-polar column. |

| Molecular Ion (M⁺) | m/z corresponding to the molecular weight of the di-TMS derivative. |

| Key Fragment Ions | Fragments corresponding to [M-15]⁺ (loss of CH₃), [M-90]⁺ (loss of TMSOH), and other characteristic steroid backbone fragments. |

Visualizations

Diagram 1: Overall Workflow for the Synthesis and Characterization of this compound

Caption: Overall workflow for the synthesis and characterization.

Diagram 2: Chemical Synthesis of this compound

Caption: Chemical synthesis pathway of this compound.

References

-

Schänzer, W., Opfermann, G., & Donike, M. (1992). 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids, 57(11), 537–550. [Link]

Sources

An In-Depth Technical Guide to 17-Epimethyltestosterone: Chemical and Physical Properties

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 17-epimethyltestosterone, a stereoisomer of the more commonly known synthetic anabolic-androgenic steroid, 17α-methyltestosterone. While 17α-methyltestosterone has been extensively studied and utilized, this compound is primarily recognized as its metabolite, and a significant challenge in the analytical chemistry of sports doping control. This document will delve into the nuanced differences in the chemical structure, synthesis, and spectral properties of this compound, while also highlighting the conspicuous absence of dedicated pharmacological and toxicological data for this specific isomer. The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for analytical, metabolic, or toxicological studies.

Introduction: The Significance of Stereoisomerism in Methyltestosterone

The biological activity of steroid hormones is exquisitely sensitive to their three-dimensional structure. A minor change in the orientation of a single functional group can dramatically alter a molecule's interaction with its target receptor, metabolic enzymes, and overall pharmacological profile. This principle is vividly illustrated by the isomers of methyltestosterone. 17α-Methyltestosterone, with its methyl group in the alpha orientation at the C17 position, is a well-characterized oral anabolic-androgenic steroid.[1] Its epimer, this compound (17β-methyltestosterone), where the methyl group is in the beta orientation, presents a distinct chemical entity.

While 17α-methyltestosterone is the intended active pharmaceutical ingredient, this compound is a known human metabolite.[2] Its presence in urine samples is a key indicator of 17α-methyltestosterone administration in anti-doping tests.[3] Consequently, a thorough understanding of this compound's properties is paramount for developing robust analytical methods to differentiate between the isomers and for comprehending the complete metabolic fate of 17α-methyltestosterone.

This guide will systematically explore the known chemical and physical characteristics of this compound, often in direct comparison to its α-isomer, to provide a clear and technically sound resource for the scientific community.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data is available, much of the publicly accessible information is for the more common 17α-isomer.

| Property | Value | Source(s) |

| IUPAC Name | (17β)-17-hydroxy-17-methylandrost-4-en-3-one | [4] |

| Synonyms | 17β-Methyltestosterone, epi-Methyltestosterone | [4] |

| Molecular Formula | C₂₀H₃₀O₂ | [4] |

| Molecular Weight | 302.45 g/mol | [4] |

| CAS Number | 65-04-3 | [4] |

| Appearance | White to off-white crystalline powder (presumed similar to 17α-isomer) | |

| Melting Point | Not explicitly reported for 17-epi isomer. For 17α-isomer: 162-168 °C | |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, methanol, and acetonitrile (presumed similar to 17α-isomer). | |

| logP (Octanol/Water) | 3.32 (predicted) |

Synthesis of this compound

The synthesis of this compound is not as commonly described as that of its α-isomer. However, a key method involves the epimerization of 17α-methyltestosterone. A notable synthesis of 17α-hydroxy-17β-methyl steroids (the "epi" configuration) proceeds through a 17β-sulfate intermediate.[5]

The general synthetic approach can be outlined as follows:

-

Starting Material: The synthesis typically begins with a suitable steroid precursor, such as dehydroepiandrosterone (DHEA).

-

Introduction of the 17-Methyl Group: For the synthesis of the 17α-isomer, a Grignard reaction with methylmagnesium bromide is commonly employed.[6]

-

Epimerization at C17: The crucial step to obtain the 17-epi isomer involves the formation of a 17β-sulfate from the corresponding 17β-hydroxy-17α-methyl steroid. This is achieved by reacting the steroid with a sulfur trioxide pyridine complex.[5]

-

Hydrolysis: The 17β-sulfate intermediate spontaneously hydrolyzes in water to yield the 17α-hydroxy-17β-methyl epimer (this compound), along with some dehydration byproducts.[5]

Figure 1: Generalized synthesis pathway for this compound via epimerization.

This epimerization process is not only a synthetic route but also a key metabolic pathway that occurs in the human body after the administration of 17α-methyltestosterone.[7]

Analytical Characterization and Differentiation

The structural similarity of this compound and 17α-methyltestosterone poses a significant challenge for analytical separation and identification. This is a critical issue in anti-doping analysis, where the unambiguous identification of specific metabolites is required.

Chromatographic Separation

Standard gas chromatography-mass spectrometry (GC-MS) methods often struggle to achieve baseline separation of the two epimers and their respective metabolites.[8] To overcome this, more advanced chromatographic techniques have been developed. Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has been shown to be an effective method for the orthogonal separation of hydroxylated 17α-methyltestosterone isomers.[8][9]

Experimental Protocol: SFC-MS/MS for Isomer Separation (Illustrative)

-

Column: A chiral stationary phase is often employed to enhance the separation of stereoisomers.

-

Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, often with a polar co-solvent such as methanol.

-

Gradient Elution: A gradient of the co-solvent is typically used to optimize the separation.

-

Detection: Tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for detection in complex matrices like urine.

Figure 2: A typical analytical workflow for the separation and identification of methyltestosterone isomers.

Spectral Properties

The electron impact (EI) mass spectra of the underivatized 17-epimers are often identical, making differentiation by MS alone challenging.[5] The fragmentation patterns are largely dictated by the steroid backbone, which is common to both molecules.

NMR spectroscopy is a powerful tool for distinguishing between the 17-epimers.

-

¹H NMR: A key difference is observed in the chemical shift of the C-18 protons (a singlet). For the 17β-methyl epimer (this compound), the C-18 proton signal is shifted to a lower field (by approximately 0.175 ppm in deuterochloroform) compared to the 17α-methyl epimer.[5]

-

¹³C NMR: Differences in the shielding effects for carbons in the C and D rings of the steroid nucleus are also apparent. Specifically, carbons 12, 13, 14, 15, 16, 17, and the 17-methyl carbon (C20) exhibit distinct chemical shifts between the two epimers.[5]

The IR spectra of the two epimers are expected to be very similar, with characteristic absorptions for the hydroxyl group (-OH), carbonyl group (C=O), and C-H bonds of the steroid framework. While subtle differences in the fingerprint region may exist, IR spectroscopy is generally not the primary method for distinguishing between these stereoisomers. The NIST WebBook provides reference spectra for 17α-methyltestosterone which can serve as a basis for comparison.[10]

Pharmacology and Toxicology: A Notable Lack of Data

A thorough review of the scientific literature reveals a significant disparity in the available pharmacological and toxicological data for the two methyltestosterone epimers. While 17α-methyltestosterone is well-characterized, there is a notable absence of specific studies on the biological activity of this compound.

Anabolic and Androgenic Activity

The anabolic and androgenic activities of 17α-methyltestosterone have been established, with a ratio of anabolic to androgenic effects that is roughly similar to that of testosterone.[1] However, there are no readily available studies that have specifically determined the anabolic and androgenic potency of this compound. It is generally presumed to be less active than its 17α-counterpart, which is a common trend for 17-epimers of anabolic steroids, but empirical data to support this is lacking.

Receptor Binding Affinity

The biological effects of androgens are mediated through their binding to the androgen receptor (AR). The binding affinity of 17α-methyltestosterone for the rat prostate androgen receptor has been measured to be approximately 44% of that of dihydrotestosterone (DHT).[11] In contrast, its affinity for sex hormone-binding globulin (SHBG) is considerably lower, at around 11% of DHT's affinity.[11]

Unfortunately, there are no specific studies in the public domain that report the binding affinity of this compound for the androgen receptor or SHBG. This lack of data makes it difficult to predict its potential for androgenic or anabolic effects at the molecular level.

Metabolism

This compound is a known metabolite of 17α-methyltestosterone in humans.[2] The metabolic pathway involves epimerization at the C17 position.[7] The metabolism of 17α-methyltestosterone also includes hydroxylation at various positions on the steroid nucleus.[12][13] It is plausible that this compound undergoes similar metabolic transformations, but specific studies on its metabolic fate are not available.

Toxicology

The toxicology of 17α-methyltestosterone is well-documented and includes potential hepatotoxicity, which is a characteristic of 17α-alkylated anabolic steroids.[1] Other reported adverse effects include negative impacts on the cardiovascular system and endocrine disruption.[14][15]

There is a complete lack of specific toxicological studies on this compound. It is therefore not possible to provide a data-driven assessment of its safety profile.

Conclusion and Future Directions

This compound represents a crucial, yet understudied, molecule in the field of steroid chemistry and analysis. Its primary significance lies in its role as a key metabolite of 17α-methyltestosterone, making its accurate identification essential for anti-doping efforts. The analytical challenges in separating it from its more abundant α-epimer have spurred the development of advanced chromatographic techniques.

However, this technical guide also highlights a significant knowledge gap regarding the specific biological activity of this compound. The absence of data on its anabolic and androgenic potency, androgen receptor binding affinity, and toxicological profile is a critical area for future research. Such studies would not only provide a more complete understanding of the overall effects of 17α-methyltestosterone administration but also contribute to a more nuanced interpretation of clinical and forensic analytical findings.

For researchers in drug development and toxicology, the current lack of data on this compound underscores the importance of characterizing all major metabolites of a parent drug, as their biological activities can contribute to the overall pharmacological and toxicological profile.

References

- Görgens, C., et al. (2023). SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers. Journal of Pharmaceutical and Biomedical Analysis, 235, 115657.

- Görgens, C., et al. (2023). SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers. Refubium - Freie Universität Berlin.

-

LookChem. (n.d.). Cas 58-18-4,17-Methyltestosterone. Retrieved from [Link]

- Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17α-methyltestosterone. Drug Metabolism and Disposition, 37(11), 2153-2163.

- Pozo, O. J., et al. (2009). Detection and Characterization of a New Metabolite of 17α-Methyltestosterone. Rapid Communications in Mass Spectrometry, 23(15), 2345-2354.

- Görgens, C., et al. (2023). SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers. Refubium - Freie Universität Berlin.

- Thermo Fisher Scientific. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Pragolab.

- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.

- Rzeppa, A., et al. (2021). New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. Metabolites, 11(9), 624.

-

National Institute of Standards and Technology. (n.d.). 17α-Methyltestosterone. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 17α-Methyltestosterone. In NIST Chemistry WebBook. Retrieved from [Link]

- Pozo, O. J., et al. (2009). Detection and characterization of a new metabolite of 17alpha-methyltestosterone. PubMed.

-

National Center for Biotechnology Information. (n.d.). Methyltestosterone. In PubChem. Retrieved from [Link]

- Schänzer, W., Opfermann, G., & Donike, M. (1992). 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids, 57(11), 537-550.

- Schänzer, W., & Donike, M. (1993). Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone. Steroids, 58(4), 154-166.

-

National Institute of Standards and Technology. (n.d.). 17α-Methyltestosterone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyltestosterone. Retrieved from [Link]

- Okazaki, K., et al. (2002). A repeated 28-day oral dose toxicity study of 17α-methyltestosterone in rats, based on the 'Enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals. Archives of Toxicology, 76(5-6), 267-275.

- Martinez, R. C., et al. (2008). The anabolic steroids testosterone propionate and nandrolone, but not 17α-methyltestosterone, induce conditioned place preference in adult mice. Behavioural Brain Research, 192(1), 132-137.

- Deconinck, E., et al. (2023).

- Pérez-Neri, I., et al. (2004). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of Steroid Biochemistry and Molecular Biology, 91(4-5), 231-237.

-

Wikipedia. (n.d.). List of androgens and anabolic steroids. Retrieved from [Link]

- Zielinski, J. E., et al. (1983). Androgen receptor affinity chromatography: synthesis and properties of 17 alpha-epoxypropyl-dihydrotestosterone Sepharose. Journal of Steroid Biochemistry, 19(5), 1547-1552.

- Wason, S., et al. (2003). A repeated 28-day oral dose toxicity study of 17alpha-methyltestosterone in rats, based on the 'enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals. Toxicology, 192(2-3), 119-137.

- Belanger, A., et al. (1989). Synthesis and characterization by 1H and 13C nuclear magnetic resonance spectroscopy of 17 alpha-hexanoic derivatives of 5 alpha-dihydrotestosterone and testosterone. Journal of Steroid Biochemistry, 32(5), 695-702.

- Cunningham, G. R., & Tindall, D. J. (1995). Binding of 17-alpha-methyltestosterone in vitro to human sex hormone binding globulin and rat ventral prostate androgen receptors. Therapeutic Drug Monitoring, 17(4), 377-380.

- Liu, Y., et al. (2020). Selective recognition of steroid sex hormones by a synthetic molecular receptor. Science Advances, 6(31), eabb7339.

- Templeton, J. F., & Jackson, C. C. (1983). Metabolism of 17 alpha-methyltestosterone in the rabbit: C-6 and C-16 hydroxylated metabolites. Steroids, 42(2), 115-121.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000234). Retrieved from [Link]

- Weller, O. (1966). [The Androgenic Effect of 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one in Comparison With 17-alpha-methyl-delta-4-androsten-17-beta-ol-3-one]. Arzneimittelforschung, 16(4), 465-466.

- Mor, G., et al. (2001). 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture. Journal of Steroid Biochemistry and Molecular Biology, 79(1-5), 239-246.

- World Anti-Doping Agency. (2019). The Prohibited List.

-

Cheméo. (n.d.). Chemical Properties of 17-epi-Methyltestosterone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Testosterone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Methyltestosterone - Wikipedia [en.wikipedia.org]

- 2. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 17-Methyltestosterone synthesis - chemicalbook [chemicalbook.com]

- 7. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 10. 17α-Methyltestosterone [webbook.nist.gov]

- 11. Binding of 17-alpha-methyltestosterone in vitro to human sex hormone binding globulin and rat ventral prostate androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of 17 alpha-methyltestosterone in the rabbit: C-6 and C-16 hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A repeated 28-day oral dose toxicity study of 17alpha-methyltestosterone in rats, based on the 'enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 17α-Methyltestosterone

Introduction: Defining 17-epimethyltestosterone and its Significance

In the landscape of synthetic androgens, 17α-methyltestosterone holds a foundational position. It is one of the first synthetic anabolic-androgenic steroids (AAS) to be developed, introduced for medical use in 1936.[1] A point of critical clarification for the researcher is the nomenclature. The term "this compound" is often used synonymously with 17α-methyltestosterone, the compound's common and IUPAC-accepted name.[2] This guide will use the term 17α-methyltestosterone to refer to this specific, biologically active synthetic androgen: (17β)-17-hydroxy-17-methylandrost-4-en-3-one. It is important to distinguish this from its 17β-methyl epimer, which is primarily a metabolite formed in the body.[3]

The defining structural feature of 17α-methyltestosterone is the addition of a methyl group at the C17α position of the testosterone steroid skeleton.[4] This seemingly minor alteration dramatically enhances the compound's oral bioavailability by sterically hindering hepatic metabolism, a feature that revolutionized androgen therapy.[1][5] This guide provides a comprehensive technical overview of the mechanism of action of 17α-methyltestosterone, delving into its molecular interactions, metabolic fate, and the experimental methodologies used to elucidate its function.

Part 1: Molecular Interaction with the Androgen Receptor (AR)

The biological effects of 17α-methyltestosterone are mediated primarily through its function as an agonist of the androgen receptor (AR), a ligand-dependent nuclear transcription factor.[1][2] The activation cascade follows the canonical pathway for steroid hormones.

Binding, Activation, and Transcriptional Regulation In its unliganded state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) and other chaperones that maintain its conformation for ligand binding.[6] The mechanism proceeds as follows:

-

Ligand Binding: 17α-methyltestosterone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR in the cytoplasm.

-

Conformational Change & Dissociation: This binding induces a critical conformational change in the AR, causing the dissociation of the associated HSPs. This exposes the nuclear localization signal (NLS).[6]

-

Nuclear Translocation and Dimerization: The activated androgen/AR complex translocates into the nucleus. Here, it dimerizes with another activated AR complex.

-

DNA Binding and Gene Regulation: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[6]

-

Recruitment of Co-regulators: The DNA-bound AR dimer then recruits a suite of co-activator or co-repressor proteins, which ultimately modulate the transcription of androgen-responsive genes, leading to the synthesis of proteins that execute the physiological effects of the androgen.

Caption: Canonical signaling pathway of 17α-methyltestosterone via the Androgen Receptor.

Binding Affinity Profile The efficacy of an androgen is determined not only by its mechanism but also by its binding affinities for the AR and for transport proteins like Sex Hormone-Binding Globulin (SHBG). 17α-methyltestosterone exhibits a strong affinity for the AR, comparable to that of endogenous testosterone. However, it has a significantly lower affinity for SHBG, which may increase the fraction of the free, biologically active compound in circulation.[1][7]

| Compound | Relative Binding Affinity for AR (%) | Relative Binding Affinity for SHBG (%) |

| Dihydrotestosterone (DHT) | 100-120 | 100 |

| Testosterone | 45-125 | 5-64 |

| 17α-Methyltestosterone | 45-125 | 5-64 |

| Table 1: Comparative binding affinities of 17α-methyltestosterone and endogenous androgens. Data synthesized from multiple sources.[1][5][7] |

Part 2: Metabolism and Pharmacokinetics

The clinical utility and toxicological profile of 17α-methyltestosterone are intrinsically linked to its metabolic fate. The C17α-alkylation is the key structural feature governing its pharmacokinetics.

Metabolic Pathways

-

Resistance to Hepatic Metabolism: The primary reason for the oral activity of 17α-methyltestosterone is the steric hindrance provided by the 17α-methyl group. This feature protects the 17β-hydroxyl group from rapid oxidation by hepatic enzymes, thereby preventing extensive first-pass metabolism and allowing the steroid to enter systemic circulation with a bioavailability of approximately 70%.[1][5]

-

Conversion to Mestanolone (17α-methyl-DHT): Similar to testosterone's conversion to dihydrotestosterone (DHT), 17α-methyltestosterone is a substrate for the enzyme 5α-reductase. This conversion yields mestanolone, a more potent androgen, in tissues where 5α-reductase is expressed, such as the prostate, skin, and hair follicles.[1] This tissue-specific potentiation is crucial to its overall androgenic effect.

-

Interaction with Aromatase: Unlike testosterone, which can be aromatized to estradiol, 17α-methyltestosterone is a poor substrate for the aromatase enzyme. Furthermore, studies have demonstrated that it acts as a competitive inhibitor of aromatase.[8] This means it can reduce the local conversion of other androgens to estrogens, a significant mechanistic distinction with important clinical implications, particularly in hormone-sensitive tissues.[8]

-

Epimerization and Excretion: Metabolism of 17α-methyltestosterone involves A-ring reduction and the formation of various diol metabolites.[9][10] A notable metabolic process is the 17-epimerization, where the 17α-methyl, 17β-hydroxy configuration can be converted to a 17β-methyl, 17α-hydroxy steroid, which is then excreted.[3]

Part 3: Physiological and Cellular Effects

The downstream consequences of AR activation by 17α-methyltestosterone are widespread, encompassing both the desired therapeutic effects and potential adverse reactions.

-

Anabolic and Androgenic Effects: As an AR agonist, it exerts both anabolic (e.g., increased muscle mass and bone density) and androgenic (e.g., development of male secondary sexual characteristics) effects.[1]

-

Hepatotoxicity: The C17α-alkylated structure, while providing oral bioavailability, is also associated with a significant risk of hepatotoxicity.[4] This class of steroids can impair hepatic excretory function and has been linked to conditions ranging from cholestatic jaundice to hepatic tumors with long-term use. This risk is a primary limiting factor in their therapeutic application.

-

Neurological Effects: Research indicates that 17α-methyltestosterone can cross the blood-brain barrier and influence the central nervous system. Studies in animal models have shown sex-specific effects on cognitive functions like learning and memory, as well as modulation of anxiety-related behaviors.[11][12]

Part 4: Experimental Protocol for Mechanistic Elucidation

To characterize the interaction of a compound like 17α-methyltestosterone with its target, a competitive receptor binding assay is a fundamental and indispensable technique. It allows for the determination of the compound's binding affinity (IC50) and its relative binding affinity (RBA) compared to a known standard.

Protocol: Competitive Androgen Receptor Binding Assay

Objective: To determine the in vitro binding affinity of 17α-methyltestosterone for the androgen receptor using a whole-cell competitive binding assay.

Rationale: This assay leverages the principle of competitive displacement. A constant, low concentration of a high-affinity radiolabeled androgen (e.g., [3H]dihydrotestosterone) is incubated with cells expressing the AR. Increasing concentrations of an unlabeled competitor ligand (the test compound, 17α-methyltestosterone) are added. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its inhibitory concentration (IC50).

Methodology:

-

Cell Culture:

-

Culture a suitable cell line expressing high levels of androgen receptor (e.g., prostate cancer cells like LNCaP, or a transfected cell line like COS-7) in appropriate media until they reach 80-90% confluency.

-

Causality: A cell line with robust and consistent AR expression is critical for a reproducible signal-to-noise ratio.

-

-

Preparation of Reagents:

-

Radioligand: Prepare a working solution of [3H]dihydrotestosterone ([3H]DHT) at a final concentration of ~1-2 nM in a suitable binding buffer (e.g., serum-free media).

-

Competitors: Prepare serial dilutions of the unlabeled test compound (17α-methyltestosterone) and a reference standard (unlabeled DHT) in the binding buffer. Concentrations should span a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Non-specific Binding Control: Prepare a high concentration (e.g., 1 µM) of unlabeled DHT. This will be used to saturate all specific binding sites, allowing for the measurement of non-specific binding.

-

-

Binding Assay:

-

Harvest and plate the cells in a multi-well plate (e.g., 24-well) at a predetermined density and allow them to attach.

-

Wash the cells once with a serum-free medium to remove any endogenous steroids.

-

Add the binding buffer containing the [3H]DHT to all wells.

-

Add the serial dilutions of the test compound (17α-methyltestosterone) or the reference standard (DHT) to the appropriate wells.

-

Add the high concentration of unlabeled DHT to the non-specific binding (NSB) wells. Add only buffer to the total binding (B₀) wells.

-

Incubate the plate at a controlled temperature (e.g., 4°C or 37°C) for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium.

-

-

Washing and Lysis:

-

Aspirate the incubation medium and quickly wash the cells multiple times with ice-cold wash buffer (e.g., PBS) to remove unbound radioligand.

-

Causality: Rapid and cold washing is essential to minimize the dissociation of the ligand-receptor complex while effectively removing unbound radioactivity.

-

Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

-

Quantification and Analysis:

-

Transfer the lysate from each well into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Normalize the data as a percentage of the maximum specific binding (B₀).

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for each compound.

-

-

Caption: Experimental workflow for a competitive androgen receptor binding assay.

Conclusion

17α-methyltestosterone is a potent, orally active agonist of the androgen receptor. Its mechanism of action is defined by a canonical steroid hormone signaling pathway, but its molecular behavior is nuanced by several key features. The C17α-methyl group is central to its identity, conferring resistance to hepatic degradation while also contributing to potential hepatotoxicity. Its metabolic conversion to the more potent mestanolone in specific tissues and its unique role as an aromatase inhibitor further distinguish it from endogenous testosterone. A thorough understanding of these molecular interactions, metabolic pathways, and the experimental methods used to probe them is essential for researchers and drug development professionals working with androgenic compounds.

References

-

Title: Methyltestosterone | C20H30O2 | CID 6010 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Chemistry and Structural Biology of Androgen Receptor Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

-

Title: Methyl Testosterone | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: Relative binding affinity of novel steroids to androgen receptors in hamster prostate Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone Source: PubMed - National Institutes of Health (NIH) URL: [Link]

-

Title: 17-epi-Methyltestosterone Source: NIST WebBook URL: [Link]

-

Title: Methyltestosterone - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 17-Epimerization of 17 alpha-methyl anabolic steroids in humans Source: PubMed - National Institutes of Health (NIH) URL: [Link]

-

Title: 17α-Methyltestosterone Source: NIST WebBook URL: [Link]

-

Title: Sex-specific effect of the anabolic steroid, 17α-methyltestosterone, on inhibitory avoidance learning in periadolescent rats Source: PubMed - National Institutes of Health (NIH) URL: [Link]

-

Title: 17α-Alkylated anabolic steroid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture Source: PubMed - National Institutes of Health (NIH) URL: [Link]

-

Title: Template:Relative affinities of anabolic steroids and related steroids - Wikipedia Source: Wikipedia URL: [Link]

-

Title: New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of deuterium labeled 17-methyl-testosterone Source: PubMed - National Institutes of Health (NIH) URL: [Link]

-

Title: Central effects of the anabolic steroid 17alpha methyltestosterone in female anxiety Source: PubMed - National Institutes of Health (NIH) URL: [Link]

-

Title: Effect of chronic exposure to the anabolic-androgenic steroid (AAS)... Source: ResearchGate URL: [Link]

-

Title: BindingDB PrimarySearch_ki Source: BindingDB URL: [Link]

-

Title: The effects of 17 alpha-methyltestosterone on myocardial function in vitro Source: PubMed - National Institutes of Health (NIH) URL: [Link]

-

Title: (PDF) New long‐standing metabolites of 17α‐methyltestosterone are detected in HepG2 cell in vitro metabolic model and in human urine Source: ResearchGate URL: [Link]

-

Title: (PDF) The anabolic steroids testosterone propionate and nandrolone, but not 17α-methyltestosterone, induce conditioned place preference in adult mice Source: ResearchGate URL: [Link]

-

Title: The effects of 17 alpha-methyltestosterone, methandrostenolone, and nandrolone decanoate on the rat estrous cycle Source: PubMed - National Institutes of Health (NIH) URL: [Link]

-

Title: Androgen Receptor Structure, Function and Biology: From Bench to Bedside Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Methyltestosterone - Wikipedia [en.wikipedia.org]

- 2. Methyl Testosterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 17α-Alkylated anabolic steroid - Wikipedia [en.wikipedia.org]

- 5. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

- 8. 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sex-specific effect of the anabolic steroid, 17α-methyltestosterone, on inhibitory avoidance learning in periadolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Central effects of the anabolic steroid 17alpha methyltestosterone in female anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 17-epimethyltestosterone: A Technical Guide for Researchers

Introduction

17-epimethyltestosterone, the 17β-methyl epimer of the well-known anabolic-androgenic steroid (AAS) 17α-methyltestosterone, represents a compound of significant interest in the fields of endocrinology, pharmacology, and toxicology. While often identified as a minor metabolite of its alpha isomer, its distinct stereochemistry warrants a thorough and independent pharmacological investigation.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks required to fully characterize the pharmacological profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols.

The core of this guide is built upon the principles of scientific integrity, emphasizing the causality behind experimental choices and the self-validating nature of the described protocols. We will delve into the molecular interactions, cellular responses, and in vivo effects of this compound, providing a roadmap for its complete pharmacological assessment.

Molecular and Physicochemical Characterization

A complete pharmacological profile begins with a thorough understanding of the molecule itself.

Chemical Structure and Properties

This compound, or 17β-hydroxy-17α-methyl-androst-4-en-3-one, is a synthetic anabolic-androgenic steroid.[4] The key structural feature differentiating it from its more common isomer, 17α-methyltestosterone, is the orientation of the methyl group at the C17 position. This seemingly minor change in stereoisomerism can have profound implications for its biological activity.

| Property | Value | Source |

| Chemical Formula | C20H30O2 | [4] |

| Molecular Weight | 302.45 g/mol | [4] |

| IUPAC Name | (17S)-17-hydroxy-17-methyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | [4] |

| CAS Number | 65-04-3 |

Synthesis of this compound

The synthesis of this compound can be achieved through the epimerization of 17α-methyltestosterone. This process typically involves the formation of a 17-sulfate ester intermediate, which upon hydrolysis, yields a mixture of the 17α- and 17β-methyl epimers.[5] Chromatographic techniques are then employed to separate and purify the desired this compound.

A generalized synthetic workflow is presented below:

Caption: Generalized workflow for the synthesis of this compound.

In Vitro Pharmacological Profiling

In vitro assays are fundamental to understanding the direct molecular interactions and cellular effects of this compound.

Androgen Receptor (AR) Binding Affinity

The primary mechanism of action for androgens is binding to and activating the Androgen Receptor (AR), a ligand-activated transcription factor.[6] Determining the binding affinity of this compound for the AR is a critical first step in its pharmacological characterization. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

-

Preparation of Cytosol:

-

Homogenize ventral prostate tissue from castrated male rats in an appropriate buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at high speed to pellet cellular debris and obtain the cytosol fraction containing the AR.

-

-

Competitive Binding:

-

In a multi-well plate, incubate a constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) with increasing concentrations of unlabeled this compound.

-

Include a control with only the radioligand and a non-specific binding control with an excess of unlabeled R1881.

-

-

Separation and Quantification:

-

Separate the bound from unbound radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The relative binding affinity (RBA) can be calculated by comparing the IC50 of this compound to that of a reference androgen like testosterone or dihydrotestosterone (DHT).

-

Androgen Receptor Transactivation Assay

Beyond binding, it is crucial to assess the functional consequence of this interaction, namely the ability of this compound to activate AR-mediated gene transcription. Reporter gene assays are widely used for this purpose.

Experimental Protocol: AR-Luciferase Reporter Gene Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line that endogenously expresses AR (e.g., LNCaP) or a cell line co-transfected with an AR expression vector and a reporter plasmid.

-

The reporter plasmid contains a luciferase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).

-

-

Compound Treatment:

-

Treat the cells with increasing concentrations of this compound.

-

Include a vehicle control and a positive control (e.g., DHT).

-

-

Luciferase Assay:

-

After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Detection and characterization of a new metabolite of 17alpha-methyltestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Detection and Characterization of a New Metabolite of 17α-Methyltestosterone | Semantic Scholar [semanticscholar.org]

- 4. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyltestosterone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Historical Discovery and Analysis of Methyltestosterone and Its Epimers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery, synthesis, and analysis of methyltestosterone and its epimers. It is designed for researchers, scientists, and drug development professionals, offering in-depth scientific insights and detailed experimental protocols. The guide traces the origins of methyltestosterone from the foundational work on testosterone, elucidates the stereochemistry and in vivo formation of its epimers, and presents a comparative analysis of their biological activities and toxicological profiles. Furthermore, it provides detailed, step-by-step methodologies for the chemical synthesis of methyltestosterone and the analytical separation of its epimers using advanced chromatographic techniques. This document aims to serve as a valuable resource, grounded in scientific integrity and supported by authoritative references, to facilitate a deeper understanding and further investigation of these significant steroidal compounds.

I. Historical Context: The Dawn of Synthetic Androgens

The journey to understanding and synthesizing methyltestosterone is intrinsically linked to the groundbreaking discoveries in hormone research in the early 20th century. Following the isolation and synthesis of testosterone in 1935 by Adolf Butenandt and Leopold Ruzicka, for which they were awarded the Nobel Prize in Chemistry in 1939, the scientific community embarked on a quest to create synthetic derivatives with improved therapeutic properties.[1][2][3] Testosterone, while potent, was not orally active due to extensive first-pass metabolism in the liver.[1]

This limitation spurred the development of one of the first synthetic anabolic-androgenic steroids (AAS), 17α-methyltestosterone. In 1935, Leopold Ruzicka and his colleague Albert Wettstein reported the partial synthesis of this orally active form of testosterone.[4] By introducing a methyl group at the C17α position of the steroid nucleus, they effectively hindered its hepatic degradation, allowing for oral administration.[5] This structural modification marked a pivotal moment in steroid chemistry and therapeutics, paving the way for a new class of orally bioavailable androgens.

II. The Stereochemistry of Methyltestosterone and the Emergence of Its Epimers

Methyltestosterone, chemically known as 17β-hydroxy-17α-methylandrost-4-en-3-one, possesses a chiral center at the C17 position. The naturally occurring and biologically active form is the 17β-hydroxy epimer. However, in vivo, a portion of administered 17α-methyltestosterone can undergo epimerization to form its 17α-hydroxy-17β-methyl epimer, commonly referred to as 17-epi-methyltestosterone.[6]

In Vivo Epimerization Pathway

The formation of 17-epi-methyltestosterone is not a result of acidic or microbial degradation but rather a metabolic process.[7] Research has shown that the in vivo epimerization of 17α-methylated anabolic steroids proceeds through the formation of a 17β-sulfate conjugate.[6][7] This sulfate derivative can then undergo a rearrangement, leading to the formation of the 17-epimer. The extent of this epimerization can vary depending on the specific steroid and individual metabolic differences.[6]

Caption: In vivo epimerization of 17α-methyltestosterone.

III. Pharmacological and Toxicological Profiles: A Tale of Two Epimers

While structurally very similar, the spatial arrangement of the hydroxyl and methyl groups at C17 significantly influences the biological activity and toxicity of methyltestosterone and its epimer.

17α-Methyltestosterone (Parent Compound)

-

Pharmacological Activity: 17α-methyltestosterone is a potent agonist of the androgen receptor (AR).[4] It exhibits both anabolic (muscle-building) and androgenic (masculinizing) effects.[1] Its anabolic to androgenic ratio is considered to be relatively balanced. Due to its oral bioavailability, it has been used clinically to treat conditions such as hypogonadism and delayed puberty in males.[4]

-

Toxicological Profile: The 17α-alkylation, while crucial for oral activity, is also associated with significant hepatotoxicity, including cholestasis, peliosis hepatis, and an increased risk of hepatic tumors with long-term use.[1] Furthermore, it can lead to adverse cardiovascular effects and endocrine disruption.[2][8] Studies have also indicated potential neurotoxic effects at high concentrations.[9]

17-epi-Methyltestosterone (17β-Methyl Epimer)

Information on the specific pharmacological and toxicological profile of 17-epi-methyltestosterone is less extensive than for its parent compound. However, the stereochemistry at C17 is critical for androgen receptor binding and activation. It is generally understood that the 17β-hydroxy configuration is optimal for potent androgenic activity. Therefore, it is plausible that the 17α-hydroxy configuration of the epimer results in a significantly lower binding affinity for the androgen receptor and consequently, reduced anabolic and androgenic effects. Further research is warranted to fully elucidate the biological activity and potential toxicity of this metabolite.

| Compound | Anabolic Activity | Androgenic Activity | Hepatotoxicity |

| 17α-Methyltestosterone | Moderate to High | Moderate to High | High |

| 17-epi-Methyltestosterone | Likely Low | Likely Low | Unknown |

| Table 1: Comparative Biological Profile of Methyltestosterone and its Epimer. |

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of methyltestosterone and the analytical separation of its epimers. These protocols are intended for use by trained professionals in a laboratory setting.

A. Synthesis of 17α-Methyltestosterone from Androstenedione

This protocol outlines a common synthetic route utilizing a Grignard reaction.[10]

Materials:

-

Androstenedione (4-androstene-3,17-dione)

-

Triethyl orthoformate

-

p-Toluenesulfonic acid

-

Pyridine

-

Toluene

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Protection of the 3-keto group:

-

Dissolve androstenedione in a mixture of ethanol and triethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature for 12-16 hours.

-

Neutralize the acid with pyridine.

-

Cool the reaction mixture to 0-5°C to crystallize the 3-ethoxy-androst-3,5-dien-17-one intermediate.

-

Filter and dry the product.

-

-

Grignard Reaction:

-

Prepare the Grignard reagent by reacting magnesium turnings with methyl iodide in anhydrous diethyl ether.

-

Dissolve the protected intermediate from step 1 in anhydrous toluene.

-

Slowly add the Grignard reagent to the solution of the intermediate at 10-15°C.

-

After the addition is complete, allow the reaction to proceed at 40-45°C for 24 hours.

-

-

Hydrolysis and Deprotection:

-

Cool the reaction mixture and carefully add water, followed by methanol.

-

Acidify the mixture with dilute hydrochloric acid to a pH of 2-3.

-

Heat the mixture to 50-55°C for 2 hours to hydrolyze the Grignard complex and deprotect the 3-keto group.

-

Neutralize the solution with sodium bicarbonate.

-

-

Purification:

-

Extract the crude methyltestosterone with an organic solvent like toluene.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Recrystallize the crude product from ethanol to obtain pure 17α-methyltestosterone.

-

Caption: Workflow for the synthesis of 17α-methyltestosterone.

B. Analytical Separation of Methyltestosterone and its Epimers by Chiral HPLC

This protocol provides a general framework for the chiral separation of methyltestosterone and its 17-epimer using High-Performance Liquid Chromatography (HPLC). Optimization will be required based on the specific instrumentation and column used.[3]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

-

Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

-

Methyltestosterone and 17-epi-methyltestosterone standards

Procedure:

-

Column Selection and Equilibration:

-

Select a suitable chiral stationary phase. Polysaccharide-based columns are often effective for steroid separations.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

-

Mobile Phase Preparation:

-

Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point could be 90:10 (v/v) hexane:isopropanol.

-

-

Sample Preparation:

-

Dissolve the sample containing methyltestosterone and its epimer in the mobile phase or a compatible solvent at a known concentration.

-

-

Chromatographic Conditions:

-

Flow rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25°C (can be varied to optimize separation)

-

Injection Volume: 10 - 20 µL

-

Detection: UV at a wavelength where both compounds absorb (e.g., 245 nm).

-

-

Method Development and Optimization:

-

Inject the standard mixture and observe the separation.

-

If separation is not achieved, systematically vary the mobile phase composition by increasing the percentage of the polar modifier.

-

The type of alcohol used as a modifier (e.g., isopropanol vs. ethanol) can also significantly affect selectivity.

-

Adjusting the flow rate and column temperature can also be used to fine-tune the resolution between the epimeric peaks.

-

Caption: General workflow for chiral HPLC analysis of methyltestosterone epimers.

V. Conclusion

The discovery and development of methyltestosterone represent a significant milestone in the history of medicinal chemistry, providing the first orally active synthetic androgen. The subsequent identification of its in vivo epimerization highlights the complex metabolic fate of synthetic steroids. While the pharmacological and toxicological properties of 17α-methyltestosterone are well-characterized, further research is needed to fully understand the biological significance of its 17β-epimer. The synthetic and analytical methods detailed in this guide provide a foundation for researchers to continue exploring the chemistry and biology of these fascinating molecules, contributing to advancements in drug development, toxicology, and analytical science.

VI. References

-

Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. Waters Corporation. (URL: [Link])

-

Butenandt, A., & Hanisch, G. (1935). Über die Umwandlung des Dehydro-androsterons in Androsten-3-on-17-ol (Testosteron); ein Weg zur Darstellung des Testosterons aus Cholesterin. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(9), 1859-1862.

-

Dehennin, L. (1993). Epimerization and degradation of anabolic 17 beta-sulfate-17 alpha-methyl steroids in human: qualitative and quantitative GC/MS analysis. Journal of steroid biochemistry and molecular biology, 44(2), 159-166.

-

Schanzer, W., Geyer, H., & Donike, M. (1992). 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids. Steroids, 57(11), 537-550. (DOI: 10.1016/0039-128x(92)90023-3)

-

Nieschlag, E., & Vorona, E. (2015). The history of discovery, synthesis and development of testosterone for clinical use. The aging male, 18(3), 139-144.

-

Okazaki, K., et al. (2009). A repeated 28-day oral dose toxicity study of 17alpha-methyltestosterone in rats, based on the 'enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals. Journal of toxicological sciences, 34(Suppl 2), SP241-SP250.

-

Phenomenex. (n.d.). Chiral HPLC Separations. (URL: [Link])

-

Ruzicka, L. (1935). Sexualhormone VII. Über die künstliche Herstellung des Testikelhormons Testosteron (Androsten-3-on-17-ol). Helvetica Chimica Acta, 18(1), 1478-1488.

-

Wason, S., et al. (2003). 17alpha-methyltestosterone: 28-day oral toxicity study in the rat based on the "Enhanced OECD Test Guideline 407" to detect endocrine effects. Toxicology, 192(2-3), 119-137.

-

Central effects of the anabolic steroid 17alpha methyltestosterone in female anxiety. Neuroscience Letters, 481(2), 91-95.

-

A repeated 28-day oral dose toxicity study of 17α-methyltestosterone in rats, based on the 'Enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals. Journal of Toxicological Sciences, 34(Suppl. 2), SP241-50.

-

Basile, M., et al. (2021). Adverse Effects of Anabolic-Androgenic Steroids: A Literature Review. Medicina, 57(12), 1334.

-

Chiral HPLC Separations. Phenomenex. (URL: [Link])

-

17-α-METHYL TESTOSTERONE. Occupational Safety and Health Administration. (URL: [Link])

-

Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Thermo Fisher Scientific.

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(1), 156.

-

Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. (URL: [Link])

-

Effects of 17α-Methyltestosterone on the Transcriptome and Sex Hormones in the Brain of Gobiocypris rarus. International Journal of Molecular Sciences, 24(4), 3505.

-

Effects of synthetic androgen (17α-methyltestosterone) and estrogen (17β-estradiol) on growth and skin coloration in emperor red cichlid, Aulonocara nyassae (Actinopterygii: Cichliformes: Cichlidae). Acta Ichthyologica et Piscatoria, 51(3), 237-244.

-

Molecular and Physiological Effects of 17α-methyltestosterone on Sex Differentiation of Black Rockfish, Sebastes schlegelii. Fishes, 8(10), 496.

-

CN105294797A - Preparation method for methyltestosterone. Google Patents.

-

Effect of the 17 alpha Methyl testosterone hormone on market-size tilapia (Oreochromis niloticus) and evolution of. International Journal of Fisheries and Aquatic Studies, 6(4), 21-26.

-

Effects of synthetic androgen (17α-methyltestosterone) and estrogen (17β-estradiol) on growth and skin coloration in emperor red cichlid, Aulonocara nyassae (Actinopterygii: Cichliformes: Cichlidae). Acta Ichthyologica et Piscatoria, 51(3), 237-244.

-

Methyltestosterone: Package Insert / Prescribing Information. Drugs.com. (URL: [Link])

Sources

- 1. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]

- 2. 17alpha-methyltestosterone: 28-day oral toxicity study in the rat based on the "Enhanced OECD Test Guideline 407" to detect endocrine effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Methyltestosterone - Wikipedia [en.wikipedia.org]

- 5. 17-Epimerization of 17 alpha-methyl anabolic steroids in humans: metabolism and synthesis of 17 alpha-hydroxy-17 beta-methyl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]

- 7. A repeated 28-day oral dose toxicity study of 17alpha-methyltestosterone in rats, based on the 'enhanced OECD Test Guideline 407' for screening the endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 17-Epimethyltestosterone

This guide provides a comprehensive overview of the in vivo metabolic fate of 17-epimethyltestosterone (also known as 17α-hydroxy-17β-methyl-androst-4-en-3-one), an anabolic-androgenic steroid. Designed for researchers, scientists, and professionals in drug development and anti-doping, this document synthesizes current knowledge on the biotransformation of this compound, detailing the enzymatic processes, resultant metabolites, and the analytical methodologies crucial for their detection and characterization.

Introduction to this compound

This compound is the 17-epimer of the more commonly known 17α-methyltestosterone. While it has been described as a metabolite of other anabolic steroids, its own metabolic profile is of significant interest, particularly within the realm of sports anti-doping, where understanding the full metabolic picture of a prohibited substance is paramount for effective detection. The introduction of a methyl group at the C17α position in its epimer, 17α-methyltestosterone, is a structural modification designed to increase oral bioavailability by hindering hepatic first-pass metabolism.[1] The stereochemistry at the C17 position significantly influences the metabolic pathways and the biological activity of the steroid.

Phase I Metabolic Transformations

Phase I metabolism of this compound involves a series of enzymatic reactions that introduce or expose functional groups, preparing the molecule for subsequent phase II conjugation or direct excretion. These reactions primarily include reduction, oxidation (hydroxylation and dehydrogenation), and epimerization.

Reduction of the A-Ring